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For Researchers, Scientists, and Drug Development Professionals

T4 DNA ligase, an enzyme isolated from the T4 bacteriophage, is an indispensable tool in
molecular biology. It facilitates the joining of DNA fragments by catalyzing the formation of a
phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides
in duplex DNA, RNA, or DNA/RNA hybrids.[1][2] This ATP-dependent enzyme is crucial for
DNA replication, repair, and recombination processes in vivo and is widely utilized for
applications such as gene cloning and library construction in vitro.[3][4][5]

Core Enzymatic Mechanism

The catalytic activity of T4 DNA ligase proceeds through a three-step nucleotidyl transfer
reaction. This process is fundamental to its function in sealing nicks in double-stranded DNA
and joining both cohesive ("sticky") and blunt-ended DNA fragments.[3][6]

Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a conserved
lysine residue within the enzyme's active site on the a-phosphate of an ATP cofactor.[7][8] This
results in the formation of a high-energy covalent ligase-adenylate (Enzyme-AMP)
intermediate, with the AMP molecule linked to the lysine via a phosphoramidate bond.[6][7]
This first step is accompanied by the release of pyrophosphate (PPi).[3][7]

Step 2: Adenylyl Group Transfer to DNA The activated adenylyl group (AMP) is then transferred
from the enzyme to the 5'-phosphate terminus of the DNA strand at the site of a nick or break.
[3][9][10] This creates an inverted pyrophosphate bridge structure, resulting in a DNA-
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adenylate intermediate (App-DNA).[6] The now deadenylated enzyme remains bound to the
DNA substrate.[6][11]

Step 3: Phosphodiester Bond Formation In the final step, the 3'-hydroxyl group at the nick
performs a nucleophilic attack on the phosphorus of the DNA-adenylate intermediate.[7][9] This
reaction forms the covalent phosphodiester bond, thereby sealing the nick in the DNA
backbone.[7] Concurrently, AMP is released, and the enzyme is freed to initiate another
catalytic cycle.[3][6]
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Caption: The three-step enzymatic mechanism of T4 DNA Ligase.

Structural Basis of Ligation

The crystal structure of T4 DNA ligase reveals three distinct domains: an N-terminal DNA-
binding domain (DBD), a central nucleotidyl-transferase (NTase) domain, and a C-terminal OB-
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fold domain.[4][12] Together, these domains form a compact structure that fully encircles the
DNA substrate, a conformation essential for its catalytic activity.[4][12] The OB domain plays a
critical role in the initial self-adenylation step and in positioning the nicked DNA for the
subsequent transfer and sealing reactions.[4]

Research indicates that the enzyme establishes two different types of complexes with DNA: a
transient "T-complex" when the adenylated enzyme scans for a suitable 5'-phosphorylated end,
and a more stable "S-complex" formed by the deadenylated enzyme at the nick, which is
crucial for blunt-end ligation.[6][13]

Quantitative Data

The efficiency and kinetics of T4 DNA ligase are influenced by the substrate type and reaction
conditions.

Table 1: Kinetic Parameters of T4 DNA Ligase

Parameter Substrate Value Reference
Km Sticky End DNA 0.6 pM [14]

Blunt End DNA 50 uM [14]
Kcat Nicked dsDNA 04st [14]
Kcat/Km Nicked dsDNA 1.5x 108 M-1s1 [14]
Kd (ATP) ATP <2 UM [8]

| Kd (PPi) | Pyrophosphate | 30 uM [[8] |

Table 2: Activation Energies for Ligation Steps

Catalytic Step Activation Energy (Ea) Reference

Self-Adenylation 16.2 kcal-mol— [15]

Transadenylation (AMP
0.9 kcal-mol—t [15]
Transfer)
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| Nick Sealing | 16.3 - 18.8 kcal-mol~* |[[15] |

Table 3: Standard Reaction Conditions

Parameter Optimal Value/Range Reference
_ 16°C to Room Temperature

Temperature (Sticky Ends) [9]1[16][17]

(22-25°C)

Temperature (Blunt Ends) 15°C to 20°C [16]

pH 75-8.0 [2][18]

ATP Concentration 1 mM [2]

MgCl2 Concentration 10 mM [2]

| DTT Concentration | 10 mM |[2] |

Experimental Protocols

Detailed protocols are essential for the successful application of T4 DNA ligase in research.

Protocol 1: Standard DNA Ligation (Vector + Insert)

This protocol outlines the ligation of a DNA insert into a plasmid vector.

o Reaction Setup: On ice, combine the following components in a microcentrifuge tube. It is

recommended to add the ligase last.[17]

[e]

Vector DNA: 50-100 ng

o

Insert DNA: Molar ratio of 1:1 to 10:1 (Insert:Vector)

[¢]

[¢]

T4 DNA Ligase: 1 uL (e.g., 400 units/uL)

[e]

Nuclease-Free Water: to a final volume of 20 pL

10X T4 DNA Ligase Buffer: 2 pL (Final concentration 1X)
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e Mixing: Gently mix the reaction by pipetting up and down, then centrifuge briefly to collect the
contents.[9][17]

¢ Incubation:

o For Cohesive (Sticky) Ends: Incubate at 16°C overnight or at room temperature (22-25°C)
for 1-3 hours.[16][17]

o For Blunt Ends: Incubate at 16°C overnight or at room temperature for a minimum of 2
hours.[17] Higher enzyme concentrations may be required.[19]

e Heat Inactivation: Inactivate the T4 DNA ligase by heating the reaction at 65-70°C for 10
minutes.[9][17][19]

o Transformation: The ligation product is now ready for transformation into competent bacterial
cells. Use 1-5 pL of the reaction mixture for 50 pL of competent cells.[17][20]
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Caption: A typical experimental workflow for molecular cloning using T4 DNA Ligase.
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Protocol 2: Ligase Activity Assay using Lambda DNA
This protocol provides a quick method to verify enzyme activity.[9]

o Reaction Setup: In a microcentrifuge tube, combine:

[e]

Lambda DNA-Hindlll Digest: 1 pL (~0.5 pg)

[e]

10X T4 DNA Ligase Buffer: 2 uL

(¢]

T4 DNA Ligase: 1 unit

[¢]

Nuclease-Free Water: to a final volume of 20 pL

o Control: Prepare a negative control reaction with no T4 DNA ligase.

 Incubation: Incubate both reactions at 22°C for 10-30 minutes.

e Analysis: Load 10 pL of each reaction onto a 1% agarose gel alongside a DNA ladder.

» Visualization: After electrophoresis, stain the gel with ethidium bromide or a similar DNA
stain. An active ligase will show a distinct band of higher molecular weight (representing
ligated fragments) compared to the control lane.[9]

Protocol 3: Quality Control - Endonuclease Contamination Assay
This protocol is used to test for unwanted nicking activity in the enzyme preparation.[16]

e Reaction Setup:

[e]

Supercoiled Plasmid DNA (e.g., pPGEM): 1 pg

o

10X T4 DNA Ligase Buffer: 5 pL

[¢]

T4 DNA Ligase: 20 units (high concentration test)

[¢]

Nuclease-Free Water: to a final volume of 50 pL

¢ |ncubation: Incubate the reaction at 37°C for 16 hours.
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e Analysis: Run the entire reaction on a 1% agarose gel.

¢ Visualization: Stain the gel and visualize the DNA. A clean preparation will show no
conversion of the supercoiled plasmid to nicked (circular) or linear forms.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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